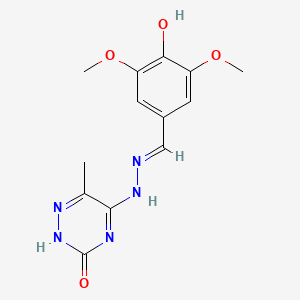

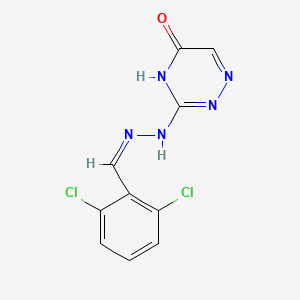

4-hydroxy-3,5-dimethoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Descripción general

Descripción

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde) is a nonautooxidizable laccase-specific compound . It has the molecular formula C9H10O4 and a molecular weight of 182.1733 . It’s also known by other names such as Gallaldehyde 3,5-dimethyl ether, Syringic aldehyde, Syringylaldehyde, and 3,5-Dimethoxy-4-hydroxybenzaldehyde .

Molecular Structure Analysis

The molecular structure of Syringaldehyde is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Syringaldehyde acts as a substrate for laccase and peroxidase in the presence of hydrogen peroxide (H2O2). It also acts as an electron donor in the prostaglandin H synthase (PGHS) reaction .Physical And Chemical Properties Analysis

Syringaldehyde has a molecular weight of 182.1733 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Polymer Chemistry and Catalysis

4-Hydroxy-3,5-dimethoxybenzaldehyde has been employed as a reagent in phase transfer catalyzed polymerization reactions. Specifically, it plays a role in the synthesis of polymers from 4-hydroxy-3,5-dimethylbenzyl alcohol . Additionally, it serves as a starting material for the synthesis of 2,4,6-trimethylphenol.

Antibacterial Activity

Researchers have investigated the bactericidal activity of benzaldehydes against several bacterial strains. In particular, 2,6-dimethoxy-4-hydroxybenzaldehyde (a derivative of our compound) has been tested against pathogens such as Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica . This suggests potential applications in antimicrobial formulations.

Natural Product Synthesis

The synthesis of syringaldehyde derivatives contributes to the preparation of natural products. Researchers have utilized it as a building block for creating more complex molecules, including lignans and other bioactive compounds.

Mecanismo De Acción

Target of Action

Similar compounds such as benzaldehydes have been known to exhibit bactericidal activity against various bacteria such asCampylobacter jejuni, Escherichia coli, Listeria monocytogenes and Salmonella enterica .

Mode of Action

It is known that hydrazones, like the one in this compound, can form through an essentially irreversible process where the adduct dehydrates . This could potentially interfere with the normal functioning of the target cells.

Biochemical Pathways

Based on the structure of the compound, it may be involved in the formation of oximes and hydrazones . These reactions could potentially disrupt normal cellular processes, leading to the observed bactericidal effects .

Result of Action

Based on its potential bactericidal activity , it may lead to the death of bacterial cells, possibly through disruption of normal cellular processes.

Propiedades

IUPAC Name |

5-[(2E)-2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-7-12(15-13(20)18-16-7)17-14-6-8-4-9(21-2)11(19)10(5-8)22-3/h4-6,19H,1-3H3,(H2,15,17,18,20)/b14-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOHPXFQSLXGKB-MKMNVTDBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C(=C2)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{amino[(7-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}acetamide](/img/structure/B3718394.png)

![N,N-diethyl-2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3718399.png)

![7-methyl-3-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B3718403.png)

![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B3718405.png)

![7-(3-chloro-2-buten-1-yl)-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3718409.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B3718420.png)

![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B3718443.png)

![2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone](/img/structure/B3718482.png)